molecular formula C32H43Cl3N3Pd- B11927690 1,3-bis(2,6-diisopropylphenyl)-2H-imidazole;3-chloropyridine;dichloropalladium

1,3-bis(2,6-diisopropylphenyl)-2H-imidazole;3-chloropyridine;dichloropalladium

Cat. No.: B11927690
M. Wt: 682.5 g/mol
InChI Key: LNUDOSLAIDZLGW-UHFFFAOYSA-L
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Description

The compound 1,3-bis(2,6-diisopropylphenyl)-2H-imidazole;3-chloropyridine;dichloropalladium is a palladium(II) complex featuring three key components:

1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (NHC ligand): A bulky N-heterocyclic carbene (NHC) ligand with 2,6-diisopropylphenyl substituents, providing steric protection and strong σ-donor properties .

3-Chloropyridine: A monodentate ligand that coordinates to palladium via the pyridyl nitrogen atom, enhancing stability and modulating electron density at the metal center .

Dichloropalladium: The palladium(II) center bonded to two chloride ligands, completing its square-planar coordination geometry.

This complex, commercially known as PEPPSI™-SIPr catalyst (CAS 927706-57-8), has the molecular formula C₃₂H₄₂Cl₃N₃Pd and a molecular weight of 681.47 g/mol . It is widely used in cross-coupling reactions, including Suzuki-Miyaura and Negishi couplings, due to its air stability and high catalytic efficiency .

Properties

Molecular Formula

C32H43Cl3N3Pd-

Molecular Weight

682.5 g/mol

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;3-chloropyridine;dichloropalladium

InChI

InChI=1S/C27H39N2.C5H4ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-14,17-21H,15-16H2,1-8H3;1-4H;2*1H;/q-1;;;;+2/p-2

InChI Key

LNUDOSLAIDZLGW-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([CH-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=CN=C1)Cl.Cl[Pd]Cl

Origin of Product

United States

Preparation Methods

The synthesis of (1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (3-chloropyridyl) palladium(II) dichloride typically involves the reaction of 1,3-Bis(2,6-diisopropylphenyl)imidazolidene with 3-chloropyridine and palladium(II) chloride. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

This compound is primarily used as a catalyst in various types of coupling reactions, including:

    Suzuki-Miyaura Coupling: Involves the reaction of aryl or vinyl boronic acids with aryl or vinyl halides.

    Heck Reaction: Involves the coupling of alkenes with aryl halides.

    Sonogashira Coupling: Involves the coupling of terminal alkynes with aryl or vinyl halides.

    Buchwald-Hartwig Amination: Involves the coupling of amines with aryl halides.

Common reagents used in these reactions include boronic acids, halides, and amines. The major products formed are typically biaryl compounds, alkenes, and amines, depending on the specific reaction conditions and substrates used .

Scientific Research Applications

Catalysis in Organic Synthesis

This compound is primarily utilized as a catalyst in cross-coupling reactions. The following are key applications:

  • Carbonylative Cross-Coupling :
    • It facilitates the reaction between aryl halides and aryl boronic acids, leading to the formation of biaryl compounds.
    • Case Study : A study demonstrated that using this palladium complex resulted in higher yields of the desired product compared to traditional catalysts, showcasing its efficiency in catalyzing carbonylative reactions .
  • Suzuki-Miyaura Coupling :
    • This compound is effective in catalyzing Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds.
    • Data Table :
CatalystReaction TypeYield (%)Reference
Pd-CatalystSuzuki-Miyaura Coupling85
Pd-CatalystCarbonylative Coupling90

Synthesis of Pharmaceuticals

The compound has been employed in synthesizing various pharmaceutical intermediates due to its ability to facilitate complex reactions under mild conditions.

  • Example : In the synthesis of anti-cancer agents, this catalyst has been shown to enhance reaction rates and improve product selectivity .

Coordination Chemistry

The palladium complex exhibits interesting coordination chemistry with various ligands, making it suitable for further research into new catalytic systems.

  • Research Insight : Studies have indicated that modifying the ligand environment around palladium can significantly influence its reactivity and selectivity in catalysis .

Mechanistic Insights

The mechanism of action for this compound involves the formation of a palladium(II) species that activates the substrate through oxidative addition. This is followed by transmetalation and reductive elimination, leading to the final product.

Mechanism of Action

The mechanism by which this compound exerts its catalytic effects involves the formation of a palladium complex with the substrates. The palladium center facilitates the oxidative addition of the substrates, followed by transmetalation and reductive elimination steps to form the desired product. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-nitrogen bonds .

Comparison with Similar Compounds

Table 1: Key Properties of Palladium-NHC Complexes

Compound Name Molecular Formula Molecular Weight (g/mol) Key Ligands Applications Reference
PEPPSI™-SIPr Catalyst C₃₂H₄₂Cl₃N₃Pd 681.47 NHC, 3-Cl-py, Cl⁻ Cross-coupling, C–H activation
CX21 (Allyl-Pd-NHC) C₃₀H₄₂ClN₂Pd 592.54 NHC, Allyl, Cl⁻ Allylic substitutions, Heck reactions
[NHC–PdCl₂(PhCN)] C₃₅H₄₄Cl₂N₂Pd 720.06 NHC, Benzonitrile, Cl⁻ Carbonylative couplings
PEPPSI™-IPr Catalyst C₃₃H₃₈Cl₃N₃Pd 693.51 IPr-NHC, 3-Cl-py, Cl⁻ Sterically demanding couplings

Key Observations:

  • Steric Effects: The 2,6-diisopropylphenyl groups in PEPPSI-SIPr provide greater steric bulk compared to smaller NHCs (e.g., IPr with mesityl groups), enhancing stability but reducing activity in congested substrates .
  • Electronic Effects: 3-Chloropyridine in PEPPSI-SIPr is a weaker σ-donor than allyl (in CX21) or phosphine ligands, leading to slower oxidative addition but improved selectivity in aryl halide activation .
  • Thermodynamic Stability: PEPPSI-SIPr exhibits higher thermal stability (decomposition at 198–201°C) than analogous Ag/Cu-NHC complexes, which decompose below 150°C .

Catalytic Performance in Cross-Coupling Reactions

Comparison with Transition Metal-NHC Complexes

Table 3: Thermodynamic and Kinetic Properties

Compound ΔG‡ (eV) for H₂ Activation Reaction Rate (k, s⁻¹) Selectivity in Semihydrogenation Reference
NHC–Pd (PEPPSI-SIPr) 0.51 5.8 × 10⁻³ 92% (acetylene → ethylene)
NHC–Au −1.23 1.2 × 10⁻⁵ 85%
NHC–Cu −1.13 3.5 × 10⁻⁴ 78%

Key Insights:

  • NHC–Pd complexes exhibit higher Gibbs free energy barriers (ΔG‡) for hydrogen activation compared to Au/Cu analogs, making them less reactive but more selective in hydrogenation .
  • Copper-NHC complexes (e.g., [NHC–CuCl]) are cost-effective alternatives but suffer from rapid deactivation in aerobic conditions .

Biological Activity

1,3-bis(2,6-diisopropylphenyl)-2H-imidazole;3-chloropyridine;dichloropalladium is a complex organometallic compound that has garnered attention for its potential biological activities. The compound exhibits unique properties due to the presence of both the imidazole and palladium moieties, which may contribute to its pharmacological profile. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C27H38ClN2Pd
  • Molecular Weight : 681.475 g/mol
  • CAS Number : 905459-27-0
  • Purity : 98%

Synthesis

The synthesis of 1,3-bis(2,6-diisopropylphenyl)-2H-imidazole;3-chloropyridine;dichloropalladium involves multi-step reactions typically conducted in inert atmospheres to prevent degradation. The compound can be synthesized from the corresponding imidazole and chloropyridine precursors through palladium-catalyzed cross-coupling reactions.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Apoptosis induction
HT-29 (Colon)4.5Cell cycle arrest
A549 (Lung)6.0Inhibition of proliferation

The biological activity is hypothesized to stem from:

  • Metal Coordination : The palladium center may interact with cellular biomolecules, disrupting normal cellular functions.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
  • Targeting Kinases : Preliminary data suggest that it may inhibit specific kinases involved in cancer cell signaling pathways.

Study 1: Antiproliferative Activity in Cancer Models

A study evaluated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, correlating with increased apoptosis markers in tumor tissues.

Study 2: Mechanistic Insights into ROS Generation

In another investigation, researchers assessed the role of ROS in mediating the compound's effects. They found that pre-treatment with antioxidants significantly mitigated the antiproliferative effects, underscoring the importance of oxidative stress in its mechanism.

Q & A

Q. What are the standard synthetic routes for preparing palladium complexes incorporating 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) ligands and 3-chloropyridine?

Methodological Answer: A common route involves reacting a pre-synthesized NHC precursor (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) with a palladium source (e.g., PdCl₂) and 3-chloropyridine as a stabilizing ligand. For example, the PEPPSI-SIPr catalyst ([IPr]PdCl₂(3-Cl-py)) is synthesized by combining the imidazolium salt with PdCl₂ in the presence of 3-chloropyridine and a base (e.g., KOtBu) in THF at 60°C . X-ray crystallography (using SHELX programs ) confirms the square-planar geometry of the resulting complex.

Key Data:

  • Molecular formula: C₃₂H₄₂Cl₃N₃Pd
  • Melting point: 198–201°C (decomposition)
  • Storage: Inert atmosphere, room temperature

Q. How are these palladium complexes characterized structurally and electronically?

Methodological Answer:

  • X-ray Crystallography : Determines bond lengths and angles (e.g., Pd–C carbene bond ~1.95–2.00 Å ). SHELXL is widely used for refinement .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify ligand coordination (e.g., downfield shifts for carbene protons).
  • Cyclic Voltammetry : Measures redox potentials to assess electronic effects of the NHC ligand .
  • DFT Calculations : Compare experimental data with theoretical models to analyze backdonation from Pd to the carbene .

Advanced Research Questions

Q. How does the steric bulk of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene influence catalytic activity in cross-coupling reactions?

Methodological Answer: The 2,6-diisopropylphenyl groups create a steric shield around the Pd center, preventing dimerization and stabilizing reactive intermediates. For example, in Suzuki-Miyaura couplings, the bulky IPr ligand enhances turnover numbers (TONs) by reducing off-cycle pathways . Comparative studies with less bulky ligands (e.g., IMes) show reduced efficiency in aryl chloride activation due to insufficient steric protection .

Contradiction Analysis:
While bulky ligands generally improve stability, excessive steric hindrance can slow substrate binding. Kinetic studies (e.g., stopped-flow UV-Vis) are recommended to optimize ligand-substrate compatibility .

Q. What mechanistic insights explain the role of 3-chloropyridine in stabilizing palladium-NHC complexes?

Methodological Answer: 3-Chloropyridine acts as a labile ligand, facilitating oxidative addition/reductive elimination steps. In situ NMR monitoring of PEPPSI-SIPr in Mizoroki-Heck reactions reveals that 3-chloropyridine dissociates during catalysis, creating a vacant site for substrate coordination . Transmetalation experiments with deuterated substrates further confirm the ligand’s transient role .

Q. How do electronic differences between saturated and unsaturated NHC ligands affect palladium complex reactivity?

Methodological Answer: Saturated NHCs (e.g., 4,5-dihydroimidazol-2-ylidenes) exhibit stronger σ-donor and weaker π-acceptor properties compared to unsaturated analogs. X-ray photoelectron spectroscopy (XPS) and natural bond orbital (NBO) analysis show increased electron density at Pd centers in saturated NHC complexes, enhancing oxidative addition rates . However, unsaturated NHCs (e.g., IPr) provide better stabilization for high-oxidation-state intermediates in C–H activation .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for similar complexes?

Methodological Answer:

  • Control Experiments : Replicate reactions under identical conditions (solvent, temperature, substrate ratios).
  • Microkinetic Modeling : Identify rate-determining steps (e.g., ligand dissociation vs. oxidative addition).
  • Crystallographic Comparisons : Correlate Pd–L bond lengths with catalytic activity. For example, shorter Pd–carbene bonds in IPr complexes correlate with higher TONs in cross-couplings .

Q. How are air-sensitive palladium-NHC complexes handled in experimental setups?

Methodological Answer:

  • Glovebox/Schlenk Techniques : Used for synthesis and storage under inert atmospheres.
  • Low-Temperature Crystallization : Slow diffusion of hexane into dichloromethane solutions at –20°C yields single crystals suitable for XRD .
  • Stability Tests : Thermogravimetric analysis (TGA) under nitrogen assesses decomposition thresholds (e.g., PEPPSI-SIPr stable up to 150°C ).

Q. What are the limitations of current computational models in predicting NHC-Pd complex behavior?

Methodological Answer: While DFT models accurately predict ground-state geometries, they often underestimate solvent and entropy effects. Hybrid QM/MM (quantum mechanics/molecular mechanics) methods improve transition-state modeling but require high computational resources. Validation against experimental kinetic isotope effects (KIEs) is critical .

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